molecular formula C27H25N3O4S2 B2686066 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide CAS No. 361171-47-3

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2686066
CAS No.: 361171-47-3
M. Wt: 519.63
InChI Key: XXHYXCQVZAHSFN-UHFFFAOYSA-N
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Description

The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide" is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound is of interest due to its unique structural features, which include a dihydroisoquinoline moiety, a sulfonyl group, a thiazole ring, and an ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route may include the following steps:

  • Formation of the dihydroisoquinoline core: : This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine.

  • Introduction of the sulfonyl group: : This can be accomplished using sulfonyl chlorides under basic conditions.

  • Formation of the thiazole ring: : Thiazole synthesis may involve the condensation of α-haloketones with thioureas.

  • Attachment of the ethoxyphenyl group: : This step usually involves a Suzuki coupling reaction between an aryl halide and a boronic acid or ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This could involve continuous flow chemistry techniques, which allow for better control of reaction parameters and scaling up of production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

  • Oxidation: : Potentially transforming the dihydroisoquinoline moiety to an isoquinoline.

  • Reduction: : Reducing the sulfonyl group to a thiol.

  • Substitution: : Functionalizing the thiazole ring or the benzamide moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic or electrophilic reagents, depending on the target functional group.

Major Products Formed

  • Oxidation: : Isoquinoline derivatives.

  • Reduction: : Thiol or amine derivatives.

  • Substitution: : Varied products depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound may serve as a ligand in catalytic reactions.

  • Material Science: : Potential precursor for advanced materials due to its structural complexity.

Biology and Medicine

  • Drug Development: : Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.

  • Biochemical Probes: : Used in studies to understand the function of specific enzymes or proteins.

Industry

  • Polymer Chemistry: : A monomer for the synthesis of novel polymers.

Mechanism of Action

The compound's mechanism of action would depend on its interaction with biological targets. For instance, if it acts as a drug, it might inhibit a specific enzyme or receptor pathway. Its molecular targets could include proteins, DNA, or cellular membranes, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide: : Lacks the thiazole and ethoxyphenyl groups.

  • N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide: : Missing the dihydroisoquinoline and sulfonyl groups.

Uniqueness

The presence of both a dihydroisoquinoline moiety and a thiazole ring in the same molecule is relatively unique. This structural combination may confer unique bioactivity and make the compound a promising candidate for drug development or material science applications.

There you go! That's a comprehensive look at "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide."

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S2/c1-2-34-23-11-7-20(8-12-23)25-18-35-27(28-25)29-26(31)21-9-13-24(14-10-21)36(32,33)30-16-15-19-5-3-4-6-22(19)17-30/h3-14,18H,2,15-17H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHYXCQVZAHSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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